4-(2-Bromo-3-thienyl)pyridine
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Overview
Description
4-(2-bromothiophen-3-yl)pyridine is an organic compound that features a pyridine ring substituted with a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-bromothiophen-3-yl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For 4-(2-bromothiophen-3-yl)pyridine, the reaction would involve coupling 2-bromothiophene with a pyridine boronic acid under mild conditions .
Industrial Production Methods
Industrial production of 4-(2-bromothiophen-3-yl)pyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-bromothiophen-3-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridines .
Scientific Research Applications
4-(2-bromothiophen-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(2-bromothiophen-3-yl)pyridine depends on its specific application. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps. The pyridine and thiophene rings can interact with various molecular targets, influencing their reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromothiophen-3-yl)pyridine
- 3-(2-bromothiophen-3-yl)pyridine
- 4-(5-bromothiophen-2-yl)pyridine
Uniqueness
4-(2-bromothiophen-3-yl)pyridine is unique due to the specific positioning of the bromothiophene moiety on the pyridine ring. This positioning can influence its reactivity and the types of reactions it can undergo, making it a valuable compound for specific synthetic applications .
Properties
Molecular Formula |
C9H6BrNS |
---|---|
Molecular Weight |
240.12 g/mol |
IUPAC Name |
4-(2-bromothiophen-3-yl)pyridine |
InChI |
InChI=1S/C9H6BrNS/c10-9-8(3-6-12-9)7-1-4-11-5-2-7/h1-6H |
InChI Key |
VSRLCTNTPRRTQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(SC=C2)Br |
Origin of Product |
United States |
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